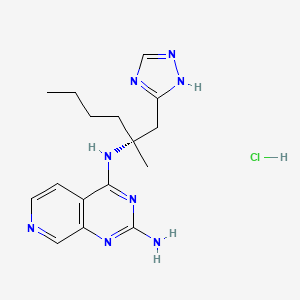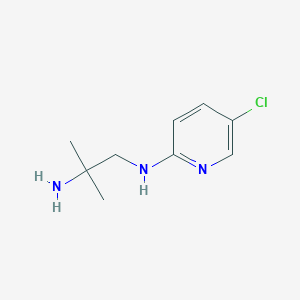![molecular formula C8H5Cl2NO2 B13922966 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrano-pyridine family. This compound is characterized by the presence of a pyrano ring fused to a pyridine ring, with chlorine atoms at the 6th and 8th positions. It has garnered interest due to its potential biological activities and applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the reaction of 3-cyanopyridin-2(1H)-ones with appropriate reagents under specific conditions. One common method involves the use of sodium ethoxide in anhydrous ethanol, where the mixture is refluxed for several hours . This reaction facilitates the formation of the desired pyrano-pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrano ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, potassium carbonate, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
科学研究应用
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one: Lacks the chlorine atoms at the 6th and 8th positions.
5,6,7,8-Tetrahydroisoquinoline: A related compound with a different ring structure.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system.
Uniqueness
6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity.
属性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC 名称 |
6,8-dichloro-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-3-4-1-2-13-8(12)6(4)7(10)11-5/h3H,1-2H2 |
InChI 键 |
RLQOEDCCVBFZKI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C2=C(N=C(C=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


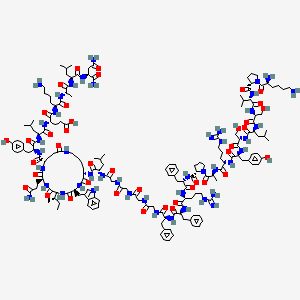
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


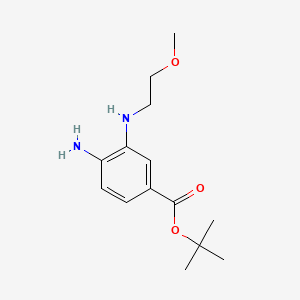

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
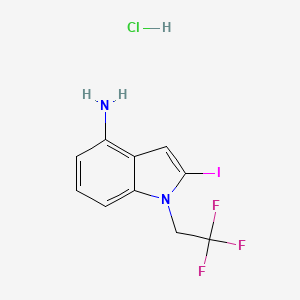
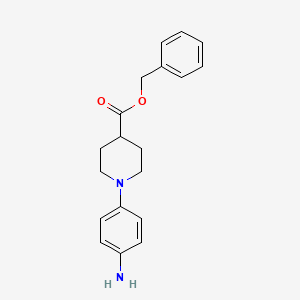

![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
